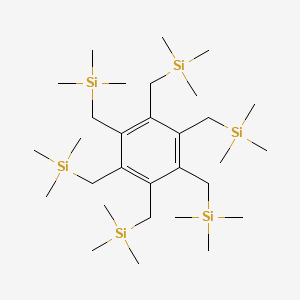
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is a complex organosilicon compound with the molecular formula C30H66Si6 and a molecular weight of 595.3580 . This compound is characterized by its unique structure, which includes a benzene ring substituted with six methylene groups, each of which is further substituted with a trimethylsilyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) typically involves the reaction of hexabromobenzene with trimethylsilylacetylene in the presence of a suitable catalyst . The reaction proceeds through a series of substitution reactions, where the bromine atoms are replaced by trimethylsilyl groups. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
科学的研究の応用
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as low dielectric constant materials for electronic devices and as a component in coatings and adhesives.
作用機序
The mechanism by which Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Hexakis(trimethylsilylethynyl)benzene: Similar in structure but with ethynyl groups instead of methylene groups.
Hexakis(trimethylsilyl)benzene: Lacks the methylene groups, leading to different chemical properties.
Hexakis(trimethylsilyl)cyclohexane: A cyclohexane derivative with similar substitution patterns.
Uniqueness
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is unique due to its combination of a benzene ring with methylene and trimethylsilyl groups. This structure imparts unique reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
特性
CAS番号 |
64131-87-9 |
|---|---|
分子式 |
C30H66Si6 |
分子量 |
595.4 g/mol |
IUPAC名 |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C30H66Si6/c1-31(2,3)19-25-26(20-32(4,5)6)28(22-34(10,11)12)30(24-36(16,17)18)29(23-35(13,14)15)27(25)21-33(7,8)9/h19-24H2,1-18H3 |
InChIキー |
DHKCULIHTZBLSJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1=C(C(=C(C(=C1C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)
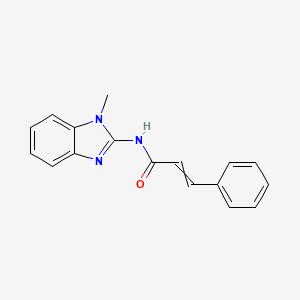

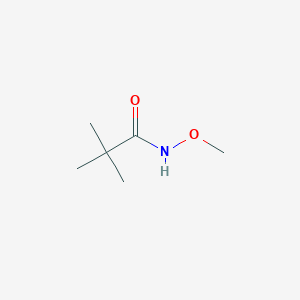

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)

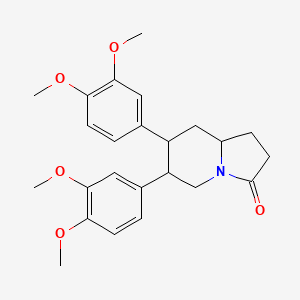
stannane](/img/structure/B14485260.png)
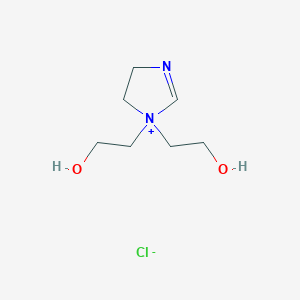
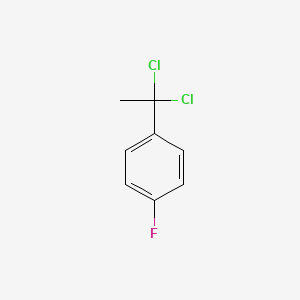

![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)
